molecular formula C32H33N5O2S B3010479 1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide CAS No. 422276-89-9

1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide

Katalognummer: B3010479
CAS-Nummer: 422276-89-9
Molekulargewicht: 551.71
InChI-Schlüssel: VJEHSFPWMMGCEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzimidazolo[1,2-c]quinazoline core, a lipophilic 4-tert-butylphenyl methylsulfanyl substituent at position 6, and a piperidine-4-carboxamide group linked via a carbonyl moiety at position 2.

Eigenschaften

IUPAC Name

1-[6-[(4-tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O2S/c1-32(2,3)23-11-8-20(9-12-23)19-40-31-35-26-18-22(30(39)36-16-14-21(15-17-36)28(33)38)10-13-24(26)29-34-25-6-4-5-7-27(25)37(29)31/h4-13,18,21H,14-17,19H2,1-3H3,(H2,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEHSFPWMMGCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCC(CC4)C(=O)N)C5=NC6=CC=CC=C6N52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is 1-[6-[(4-tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide, with a molecular formula of C32H33N5O2S and a molecular weight of 551.71 g/mol. The structural complexity includes a benzimidazole moiety linked to a quinazoline structure, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to the one under review have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) with IC50 values often below 10 μM .

Table 1: Anticancer Activity of Related Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-7<10
Compound BA549<10
Compound CHCT-116<10

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties, particularly against various targets relevant to cancer and metabolic disorders:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV are crucial in managing type 2 diabetes. Related compounds have shown IC50 values as low as 0.76 nM, indicating strong inhibitory potential .
  • α-Glucosidase : This enzyme is another target for diabetes management. Compounds derived from similar structures have exhibited IC50 values ranging from 12.44 μM to 308.33 μM, outperforming standard drugs like acarbose .

Table 2: Enzyme Inhibition Potency of Related Compounds

CompoundTarget EnzymeIC50 (nM/μM)
Compound DDPP-IV0.76 nM
Compound Eα-Glucosidase12.44 - 308.33 μM

3. Antibacterial and Antimalarial Activities

Some derivatives of quinazolinones have demonstrated antibacterial and antimalarial properties, although specific data on the compound remains limited. The general trend indicates that modifications in substituents can enhance these activities significantly.

Case Studies

A notable case study involved the synthesis and evaluation of benzimidazole and quinazoline hybrids, which showed promising results against various cancer cell lines and highlighted structure-activity relationships (SAR). The introduction of bulky groups like tert-butyl at specific positions was found to enhance biological activity significantly .

Vergleich Mit ähnlichen Verbindungen

Methods for Similarity Assessment

  • Molecular Fingerprints : MACCS and Morgan fingerprints encode structural features, enabling Tanimoto or Dice similarity scoring. The target compound’s tert-butyl and methylsulfanyl groups may reduce similarity to less lipophilic analogs (e.g., compound 43) despite shared piperidine-carboxamide motifs .
  • For example, minor substituent changes (e.g., nitro vs. methylsulfanyl) may drastically alter target binding or metabolic stability .

Metabolic and Pharmacokinetic Considerations

highlights that metabolites of parent compounds (e.g., clarithromycin metabolites) often mirror pharmacokinetic profiles. The methylsulfanyl group in the target compound may confer resistance to oxidative metabolism compared to nitro or halogenated analogs, though in vivo studies are needed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.